molecular formula C24H19BrN4O2 B4339367 2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE

2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE

Cat. No.: B4339367
M. Wt: 475.3 g/mol
InChI Key: SPHGNSHLTCOGPQ-UHFFFAOYSA-N
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Description

2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE is a complex organic compound that features a unique structure combining various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenoxy group: This step involves the reaction of the furan derivative with 4-bromophenol in the presence of a suitable base.

    Formation of the naphthalene ring: This can be accomplished through a series of cyclization reactions, often involving the use of strong acids or bases.

    Amination and nitrile introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a precursor for biologically active compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-bromophenol
  • 2-amino-4-methylphenol
  • 2-amino-5-chlorophenol

Uniqueness

Compared to similar compounds, 2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE features a more complex structure, which may confer unique properties such as enhanced reactivity or specific biological activity

Properties

IUPAC Name

2-amino-4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN4O2/c25-15-5-7-16(8-6-15)30-12-17-9-10-21(31-17)22-19-4-2-1-3-18(19)20(11-26)23(29)24(22,13-27)14-28/h3,5-10,19,22H,1-2,4,12,29H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPHGNSHLTCOGPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC=C(O3)COC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE
Reactant of Route 2
2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE
Reactant of Route 3
2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE
Reactant of Route 4
2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE
Reactant of Route 5
2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE
Reactant of Route 6
Reactant of Route 6
2-AMINO-4-{5-[(4-BROMOPHENOXY)METHYL]-2-FURYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE

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